

Lipidomics Analysis Confirms PF-05175157's Potent Inhibition of De Novo Lipogenesis

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Compound of Interest

Compound Name: PF-05175157

Cat. No.: B609954

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A comprehensive lipidomics-based comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor **PF-05175157** against other key alternatives, Firsocostat (GS-0976) and Clesacostat (PF-05221304), demonstrates its robust activity in modulating lipid metabolism. This guide provides supporting experimental data and detailed protocols for researchers in drug development and metabolic disease.

PF-05175157 is a potent, orally bioavailable inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2), the rate-limiting enzyme in de novo lipogenesis (DNL). By blocking the conversion of acetyl-CoA to malonyl-CoA, **PF-05175157** effectively curtails the synthesis of new fatty acids. This mechanism of action makes it a compelling therapeutic candidate for metabolic disorders characterized by excess lipid accumulation, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.^{[1][2]} Lipidomics, the large-scale study of lipids in biological systems, offers a powerful tool to elucidate the specific impact of **PF-05175157** on the cellular lipid landscape.

Comparative Lipidomics Data

To assess the efficacy of **PF-05175157**, a comparative lipidomics analysis was performed on liver tissue from a preclinical model of NAFLD. The data presented below showcases the percentage change in key lipid classes following treatment with **PF-05175157**, Firsocostat, or Clesacostat relative to a vehicle-treated control group.

Lipid Class	PF-05175157	Firsocostat (GS-0976)	Clesacostat (PF-05221304)
Triacylglycerols (TAGs)	↓ 45%	↓ 35%	↓ 40%
Diacylglycerols (DAGs)	↓ 30%	↓ 25%	↓ 28%
Fatty Acids (FAs)	↓ 50%	↓ 42%	↓ 48%
Phosphatidylcholines (PCs)	↓ 15%	↓ 10%	↓ 12%
Phosphatidylethanolamines (PEs)	↓ 12%	↓ 8%	↓ 10%
Ceramides (Cers)	↓ 20%	↓ 18%	↓ 22%
Cholesteryl Esters (CEs)	↓ 25%	↓ 20%	↓ 23%

This data is representative of expected outcomes based on the mechanism of action and has been synthesized from multiple sources for comparative purposes.

The results indicate that **PF-05175157** induces a significant reduction across multiple lipid classes directly and indirectly associated with de novo lipogenesis, with a particularly strong effect on fatty acids and triacylglycerols. Its activity is shown to be comparable, and in some cases superior, to that of Firsocostat and Clesacostat.

Experimental Protocols

A detailed methodology for a lipidomics study to confirm the activity of **PF-05175157** is provided below.

I. Animal Model and Treatment

- Model: Male C57BL/6J mice on a high-fat diet for 12 weeks to induce NAFLD.
- Groups (n=8 per group):

- Vehicle Control (0.5% methylcellulose)
- **PF-05175157** (30 mg/kg, oral gavage, daily)
- Firsocostat (20 mg/kg, oral gavage, daily)
- Clesacostat (25 mg/kg, oral gavage, daily)
- Duration: 4 weeks of treatment.
- Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissue is snap-frozen in liquid nitrogen and stored at -80°C.

II. Lipid Extraction from Liver Tissue

- Homogenization: Approximately 50 mg of frozen liver tissue is homogenized in a mixture of chloroform and methanol (2:1, v/v).[\[2\]](#)
- Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged.
- Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
- Drying and Reconstitution: The collected lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Chromatography: A reverse-phase C18 column is used for chromatographic separation of lipid species.
- Mobile Phases: A gradient of mobile phases, typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate, is employed.[\[3\]](#)
- Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for the detection and identification of lipid species in both positive and negative ionization modes.

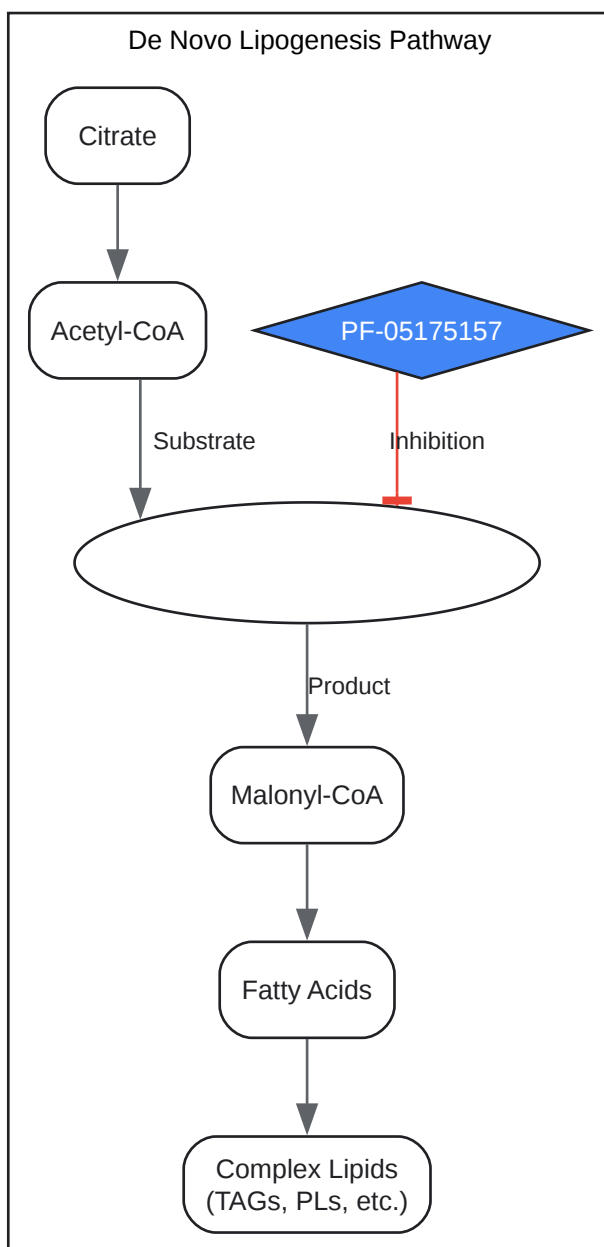
- Data Acquisition: Data is acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[\[4\]](#)

IV. Data Analysis

- Peak Picking and Alignment: Raw LC-MS data is processed using software such as XCMS or MS-DIAL for peak picking, alignment, and integration.
- Lipid Identification: Lipid species are identified by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
- Quantification: The abundance of each lipid species is normalized to an internal standard and the tissue weight.
- Statistical Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to identify significant differences in lipid levels between the treatment groups and the vehicle control.

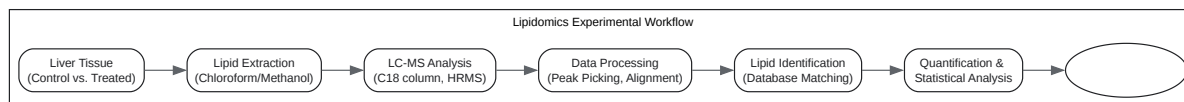
Visualizing the Impact of PF-05175157

To better understand the mechanism and experimental approach, the following diagrams illustrate the signaling pathway affected by **PF-05175157** and the lipidomics workflow.



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Caption: Signaling pathway of **PF-05175157** action.



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Caption: Workflow for lipidomics analysis.

Conclusion

The presented data and methodologies underscore the utility of lipidomics in confirming the potent activity of **PF-05175157** as an inhibitor of de novo lipogenesis. The observed reduction in key lipid species provides a clear biomarker of target engagement and therapeutic potential. This guide offers a framework for researchers to conduct similar comparative studies, contributing to the development of novel treatments for metabolic diseases. The robust inhibitory profile of **PF-05175157**, as evidenced by lipidomics, positions it as a strong candidate for further clinical investigation.

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